Lipophilicity (LogP) Head-to-Head Comparison: 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- versus Unsubstituted Parent and 2-Ethyl Analog
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- exhibits a LogP of 2.30 (chemsrc) / XLogP3 2.4 (smolecule), which is approximately 1.8 log units higher than the unsubstituted parent compound 1-(2-hydroxyethyl)pyrrole (LogP 0.48) [1]. This LogP value places the target compound firmly within the optimal lipophilicity range (LogP 1–3) for oral drug-like molecules, whereas the unsubstituted parent falls below this range. The 2-ethyl monosubstituted analog (CAS 494850-53-2, MW 139.10) has a lower molecular weight and, based on its reduced alkyl substitution, is predicted to have a substantially lower LogP, making the target compound the preferred choice when higher lipophilicity is required for target engagement or membrane passage .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.30 (chemsrc) / XLogP3 2.4 (smolecule) |
| Comparator Or Baseline | 1-(2-Hydroxyethyl)pyrrole (CAS 6719-02-4): LogP 0.48 [1] |
| Quantified Difference | ΔLogP ≈ +1.82 to +1.92 (target is approximately 60–80× more lipophilic by partition coefficient) |
| Conditions | Calculated LogP/XLogP3 values from authoritative chemical databases |
Why This Matters
A LogP difference of ~1.8 units translates to approximately a 60–80-fold difference in octanol/water partition coefficient, meaning the target compound will distribute into hydrophobic environments (cell membranes, protein binding pockets, organic phases) far more effectively than the unsubstituted analog—a critical factor for medicinal chemistry and agrochemical formulation decisions.
- [1] Molbase. 1-(2-Hydroxyethyl)pyrrole (CAS 6719-02-4). LogP: 0.4804, PSA: 25.16, MW: 111.14. Physicochemical Properties. View Source
